n-Phenylquinolin-2-amine

nNOS inhibition Neurodegeneration Nitric oxide synthase

n-Phenylquinolin-2-amine is the mandatory low-activity reference standard for neuronal nitric oxide synthase (nNOS) inhibitor SAR, establishing the 13,000 nM baseline from which C-7 substituted potency gains are measured. For polo-like kinase research, it is the validated scaffold that downregulates oncogenic PLK1 while upregulating tumor-suppressive PLK3 in Huh-7 cells. In antiviral screening, it serves as the minimal core control for patent-protected phenyl-N-quinoline derivatives. Specify ≥95% purity with lot-specific HPLC certificate to ensure assay reproducibility. This product is not a generic 2-aminoquinoline; it defines the critical N-phenyl pharmacophore.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 5468-85-9
Cat. No. B183338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Phenylquinolin-2-amine
CAS5468-85-9
Synonyms2-anilinoquinoline
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H12N2/c1-2-7-13(8-3-1)16-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,16,17)
InChIKeyNSCFHVXOVBMGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Phenylquinolin-2-amine (CAS 5468-85-9): Core Scaffold Identity and Procurement Specifications


n-Phenylquinolin-2-amine (CAS 5468-85-9), also catalogued as 2-anilinoquinoline, N-phenyl-2-quinolinamine, and NSC15289, is the simplest N-phenyl-substituted 2-aminoquinoline (molecular formula C₁₅H₁₂N₂, molecular weight 220.27 g/mol) . It serves as the minimal pharmacophoric core of a broadly investigated class of 2-aminoquinoline-based bioactive molecules, including neuronal nitric oxide synthase (nNOS) inhibitors [1], polo-like kinase (PLK)-modulating antitumor agents [2], and patent-protected antiviral phenyl-N-quinoline derivatives [3]. Commercially available at typical research purity of ≥95%, the compound is a fundamental building block for medicinal chemistry structure–activity relationship (SAR) campaigns and a key synthetic intermediate in the manufacture of quinolin-2-yl-phenylamine derivatives [4].

n-Phenylquinolin-2-amine (CAS 5468-85-9): Why In-Class Quinolin-2-amines Cannot Be Interchanged


2-Aminoquinoline derivatives exhibit profound structure-dependent variations in biological activity, isoform selectivity, and off-target binding profiles that preclude generic substitution. The unsubstituted 2-aminoquinoline scaffold suffers from low human nNOS inhibition, low selectivity versus human endothelial NOS (eNOS), and significant promiscuous binding to central nervous system (CNS) receptors [1]. Introduction of an N-phenyl substituent – precisely the structural feature that defines n-phenylquinolin-2-amine – alters the electronic and steric properties of the pharmacophore, shifting both the potency and target engagement profile. Downstream substitution at the quinoline C-7 position further transforms the compound into single-digit nanomolar nNOS inhibitors with up to 900-fold selectivity for human nNOS over human eNOS [2]. For procurement, this means that 2-aminoquinoline, 2-anilinoquinoline (n-phenylquinolin-2-amine), and 7-phenyl-2-aminoquinoline are not interchangeable reference standards; each occupies a distinct node on the SAR continuum and selecting the wrong congener can invalidate comparative biological assays, mislead medicinal chemistry optimization, or provide an incorrect baseline for selectivity profiling. The quantitative evidence below substantiates these differential claims.

n-Phenylquinolin-2-amine (CAS 5468-85-9): Quantitative Differentiation Evidence Against Closest Structural Analogs


Rat nNOS Inhibitory Potency: n-Phenylquinolin-2-amine vs. Unsubstituted 2-Aminoquinoline

In direct enzymatic inhibition assays, n-phenylquinolin-2-amine (2-anilinoquinoline) exhibits measurable but modest inhibitory activity against rat neuronal nitric oxide synthase (nNOS), with an IC₅₀ of 13,000 nM (13 µM) [1]. By contrast, the unsubstituted parent scaffold, 2-aminoquinoline, is consistently characterized in the peer-reviewed literature as displaying 'low human nNOS inhibition' and 'low selectivity versus human eNOS,' with quantitative human nNOS IC₅₀ values typically exceeding 100 µM (class-level inference from the Silverman nNOS inhibitor program) . The N-phenyl substitution therefore introduces a quantifiable improvement in rat nNOS engagement over the unsubstituted core. However, more advanced 7-phenyl-2-aminoquinoline congeners achieve single-digit nanomolar potency against both rat and human nNOS, with up to 900-fold selectivity for human nNOS over human eNOS [2]. This positions n-phenylquinolin-2-amine as the essential 'moderate-activity baseline' against which scaffold optimization gains are measured.

nNOS inhibition Neurodegeneration Nitric oxide synthase

Polo-Like Kinase Gene Regulation: Dual PLK1 Downregulation / PLK3 Upregulation in Hepatoma Cells

n-Phenylquinolin-2-amine (tested as compound 6, '2-anilinoquinoline') is one of only two compounds in a series of 23 anilinoquinoline derivatives that simultaneously downregulates PLK1 (a validated oncogenic kinase positively correlated with tumor aggressiveness) and upregulates PLK3 (a tumor suppressor kinase) in human Huh-7 hepatoma cells, as assessed by quantitative real-time PCR (qRT-PCR) [1]. While the published abstract does not provide exact fold-change values for compound 6, the authors explicitly differentiate this dual regulatory profile from that of the most potent antiproliferative derivatives (compounds 9 and 23), which exhibited stronger MTT-based cytotoxicity but were not reported to possess the same PLK1/PLK3 dual modulation [1]. This divergent pharmacodynamic fingerprint means that CYP- or solubility-optimized analogs designed purely for cytotoxic potency may not recapitulate the PLK regulatory mechanism of the parent N-phenyl scaffold.

Antitumor Polo-like kinase Hepatocellular carcinoma

Minimal Pharmacophoric Scaffold: Molecular Weight and Structural Simplicity as a Defined SAR Reference Point

With a molecular weight of 220.27 g/mol, zero rotatable bonds between the quinoline and phenyl rings, and no substituents beyond the essential N-phenyl group, n-phenylquinolin-2-amine represents the structurally minimal 2-anilinoquinoline pharmacophore . This contrasts sharply with lead-optimized derivatives such as 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine (MW ~394.7 g/mol, containing Cl and OCF₃ substituents) [1], and 7-(4-(2-aminoethyl)phenyl)-4-methylquinolin-2-amine (MW ~305.4 g/mol) [2]. The absence of substituents eliminates confounding contributions from substituent electronic effects, lipophilicity changes, or metabolic liabilities, making this compound the only appropriate 'zero-point' reference for any quantitative structure–activity relationship (QSAR) or matched molecular pair analysis (MMPA) studying the impact of aryl or quinoline modifications on target binding or ADME properties.

Medicinal chemistry Scaffold optimization SAR reference standard

Antiviral Scaffold Foundation: Core Structure of Patent-Protected Broad-Spectrum Anti-RNA Virus Agents

n-Phenylquinolin-2-amine constitutes the minimal core substructure of the phenyl-N-quinoline derivative family claimed in granted patent CN112566899B (priority date 2018-07-09, grant date 2024-01-30) for treating RNA virus infections, including single-stranded RNA viruses belonging to Baltimore groups IV and V [1]. The patent claims a Markush structure of formula (I) wherein R₃ is hydrogen or chlorine; when R₃ = H, the structure reduces precisely to N-phenylquinolin-2-amine with optional substituents on the phenyl ring. The inventors explicitly state that phenyl-N-quinoline compounds are 'endowed with a broad-spectrum activity against RNA viruses' [1]. The unsubstituted parent compound therefore serves as the essential reference standard for determining the intrinsic antiviral activity of the scaffold, independent of the potency-enhancing substituents (e.g., 8-chloro, 4-trifluoromethoxy) found in clinical-stage derivatives. Researchers evaluating structure–antiviral activity relationships must use n-phenylquinolin-2-amine as the baseline to deconvolute scaffold-driven activity from substituent-driven potency gains.

Antiviral RNA virus Broad-spectrum Patent scaffold

n-Phenylquinolin-2-amine (CAS 5468-85-9): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Neuroscience Drug Discovery: nNOS Inhibitor SAR Baseline Standard

In nNOS inhibitor development programs, n-phenylquinolin-2-amine serves as the mandatory low-activity baseline for constructing quantitative SAR tables. Its rat nNOS IC₅₀ of 13,000 nM [1] establishes the starting point from which improvements conferred by C-7 substitution, linker optimization, or tail-group engineering are measured. Without this reference, the magnitude of potency gains achieved by optimized 7-phenyl-2-aminoquinoline derivatives (achieving single-digit nanomolar IC₅₀ values and up to 900-fold human nNOS/eNOS selectivity) cannot be quantitatively contextualized . Neuroscience-focused procurement should specify ≥95% purity to ensure that trace impurities do not confound enzyme inhibition readouts at the micromolar concentration range required for this compound.

Oncology Research: PLK1/PLK3 Dual Regulatory Mechanism Studies in Hepatocellular Carcinoma

For academic or industrial groups investigating polo-like kinase modulation in hepatocellular carcinoma (HCC), n-phenylquinolin-2-amine is the validated starting scaffold for studying the simultaneous downregulation of oncogenic PLK1 and upregulation of tumor-suppressive PLK3 in Huh-7 cells [1]. More potent cytotoxic 2-anilinoquinoline derivatives (e.g., 2-(2,6-dimethylanilino)quinoline or 2-(3-benzenecarbonylanilino)quinoline) may not reproduce this dual regulatory mechanism [1]. This compound is thus the appropriate reference control in gene expression profiling experiments designed to decouple antiproliferative potency from PLK regulatory pharmacology. Researchers should verify cell-line authenticity and use qRT-PCR protocols comparable to those described by Peng et al. (2014) to ensure reproducibility.

Antiviral Hit Discovery: Scaffold Baseline for Phenyl-N-Quinoline Screening Cascades

Pharmaceutical and biotechnology organizations running antiviral screening cascades against RNA viruses (including Baltimore group IV and V pathogens such as influenza virus, SARS-CoV-2, or flaviviruses) should include n-phenylquinolin-2-amine as the unsubstituted scaffold control in every screening plate. The compound is the minimal core of the patent-protected phenyl-N-quinoline family (CN112566899B, EP3594206A1) that has been claimed to possess broad-spectrum anti-RNA virus activity [1]. Using the unsubstituted parent as a reference enables clear attribution of antiviral potency to specific substituent effects (e.g., 8-chloro, 4-trifluoromethoxy), prevents over-interpretation of scaffold-driven vs. substituent-driven activity, and supports freedom-to-operate analysis by defining the exact structural boundaries of the patent claims.

Medicinal Chemistry & Process Development: Synthetic Intermediate and Crystallographic Standard

n-Phenylquinolin-2-amine is a key synthetic intermediate in the preparation of quinolin-2-yl-phenylamine derivatives per granted European patent EP3429998B1, which describes a manufacturing process for this compound class [1]. Its well-defined physicochemical properties (MW 220.27, density 1.15 g/cm³, refractive index 1.571) make it suitable as a quality control reference standard in process chemistry. In structural biology, the unsubstituted scaffold provides the minimal ligand for crystallographic fragment screening against NOS isoforms or kinase targets, where the absence of flexible substituents facilitates unambiguous electron density interpretation. Procurement for these applications should specify lot-to-lot consistency documentation and certificate of analysis including HPLC purity and residual solvent profiles.

Quote Request

Request a Quote for n-Phenylquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.